- De novo synthesis of conjugates, World Intellectual Property Organization, , ,

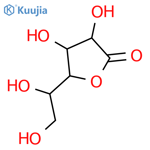

Cas no 94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone)

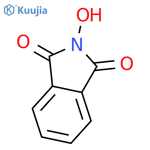

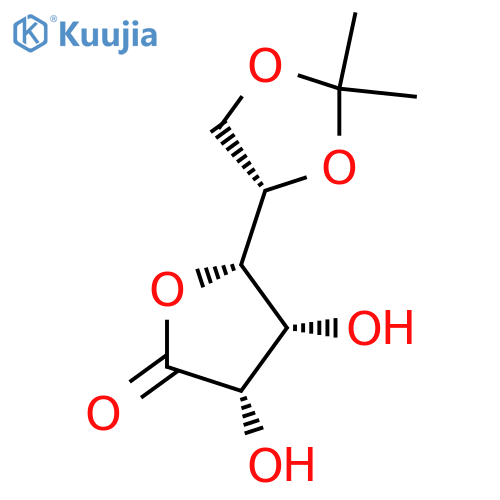

94697-68-4 structure

Produktname:5,6-O-Isopropylidene-L-gulono-1,4-lactone

5,6-O-Isopropylidene-L-gulono-1,4-lactone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- L-Gulonic acid,5,6-O-(1-methylethylidene)-, g-lactone

- 5,6-O-Isopropylidene-L-gulono-1,4-lactone

- (4S,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one

- 5,6-O-ISOPROPYLIDENE-L-GULONIC ACID GAMMA-LACTONE

- L-5,6-isopropylidene-gulono-1,4-lactone

- 5,6-Isopropylidene-L-gulonic acid γ-lactone

- L

- (3S,4R,5S)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one

- (3S,4R,5S)-5-[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]-3,4-DIHYDROXYOXOLAN-2-ONE

- 5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone

- JNTPPVKRHGNFKM-BNHYGAARSA-N

- 5,6-O-Isopropylidene-L-gluconic acid 1,4-lactone

- CS-0119989

- 5,6-isopropylidene-l-gulonic acid gamma-lactone

- DTXSID20662043

- 5,6-O-Isopropylidene-L-gulonic acid gamma-lactone, >=99.0% (sum of enantiomers, TLC)

- MFCD00077804

- SCHEMBL1738813

- AKOS007930486

- 94697-68-4

-

- MDL: MFCD00077804

- Inchi: 1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1

- InChI-Schlüssel: JNTPPVKRHGNFKM-BNHYGAARSA-N

- Lächelt: O[C@@H]1[C@H](O)C(=O)O[C@@H]1[C@H]1OC(C)(C)OC1

Berechnete Eigenschaften

- Genaue Masse: 218.07900

- Monoisotopenmasse: 218.07903816g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 1

- Komplexität: 276

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 4

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: -1

- Topologische Polaroberfläche: 85.2Ų

Experimentelle Eigenschaften

- Schmelzpunkt: 166-170 °C

- Löslichkeit: Methanol (Slightly), Water (Slightly)

- PSA: 85.22000

- LogP: -1.21490

- Optische Aktivität: [α]20/D +62±2°, c = 1% in H2O

5,6-O-Isopropylidene-L-gulono-1,4-lactone Sicherheitsinformationen

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Sicherheitshinweise: S22; S24/25

- FLUKA MARKE F CODES:3

- Lagerzustand:-20?°C Freezer

5,6-O-Isopropylidene-L-gulono-1,4-lactone Zolldaten

- HS-CODE:2932999099

- Zolldaten:

China Zollkodex:

2932999099Übersicht:

2932999099. Andere heterocyclische Verbindungen, die nur Sauerstoffheteratome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2932999099. andere heterocyclische Verbindungen nur mit Sauerstoffheteratom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

5,6-O-Isopropylidene-L-gulono-1,4-lactone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | I868400-1g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone |

94697-68-4 | 1g |

$ 110.00 | 2023-09-07 | ||

| TRC | I868400-2g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone |

94697-68-4 | 2g |

$178.00 | 2023-05-18 | ||

| BAI LING WEI Technology Co., Ltd. | 461620-1G |

5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone, 98% |

94697-68-4 | 98% | 1G |

¥ 2191 | 2022-04-26 | |

| Biosynth | MI04758-1 g |

5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone |

94697-68-4 | 1g |

$82.59 | 2023-01-03 | ||

| Chemenu | CM541293-1g |

(3S,4R,5S)-5-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one |

94697-68-4 | 95%+ | 1g |

$388 | 2023-02-17 | |

| Biosynth | MI04758-5 g |

5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone |

94697-68-4 | 5g |

$279.50 | 2023-01-03 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 59470-1G-F |

5,6-O-Isopropylidene-L-gulono-1,4-lactone |

94697-68-4 | ≥99.0% (sum of enantiomers, TLC) | 1G |

¥753.69 | 2022-02-24 | |

| abcr | AB137501-5 g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; . |

94697-68-4 | 95% | 5 g |

€349.50 | 2023-07-20 | |

| abcr | AB137501-1g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; . |

94697-68-4 | 95% | 1g |

€181.10 | 2024-06-12 | |

| BAI LING WEI Technology Co., Ltd. | J60I868400-1g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone |

94697-68-4 | 1g |

¥1760 | 2023-11-24 |

5,6-O-Isopropylidene-L-gulono-1,4-lactone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 10 °C; 10 °C; 10 °C; 24 h, rt

1.2 Reagents: Sodium carbonate ; 2 h, rt

1.2 Reagents: Sodium carbonate ; 2 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h

1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h

Referenz

- Syntheses of 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate as stereochemical probes for demonstrating the metabolic promiscuity of Sulfolobus solfataricus towards D-xylose and L-arabinose, Chemistry - A European Journal, 2013, 19(8), 2895-2902

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide

Referenz

- A convenient synthesis of L-(S)-glyceraldehyde acetonide from L-ascorbic acid, Synthesis, 1986, (11), 962-4

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 90 min, rt

1.2 Solvents: Toluene ; 30 min, rt

1.2 Solvents: Toluene ; 30 min, rt

Referenz

- Stereoselective Synthesis of a Highly Oxygenated δ-Lactone Related to the Core Structure of (-)-Enterocin, Synthesis, 2017, 49(1), 209-217

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- A pyrrolysine analogue for protein click chemistry, Angewandte Chemie, 2009, 48(9), 1633-1635

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 0 °C

1.2 0 °C; 0 °C → rt; 24 h, rt

1.3 Reagents: Sodium carbonate ; 3 h, rt

1.2 0 °C; 0 °C → rt; 24 h, rt

1.3 Reagents: Sodium carbonate ; 3 h, rt

Referenz

- Preparation of 2'-fluoro nucleosides as antiviral agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 1 - 3 h, rt

1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt

1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt

Referenz

- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as MAPK/ERK kinase inhibitors useful for treatment of proliferative disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- Nucleophilic Addition Reaction of 2-Trimethylsilyloxyfuran to N-Gulosyl-C-alkoxymethylnitrones: Synthetic Approach to Polyoxin C, Organic Letters, 2002, 4(7), 1111-1114

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; < 10 °C; 24 h, rt

Referenz

- Preparation of (R)-isopropylideneglycerol, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; 0 - 5 °C; 18 h, rt

1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt

1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt

Referenz

- Preparation of oxygenated esters of 4-iodophenylamino benzhydroxamic acids as MEK inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Catalysts: Sulfuric acid Solvents: Dimethylformamide ; pH 3, cooled

1.2 cooled; 8 h, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt

1.2 cooled; 8 h, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt

Referenz

- Total Synthesis of Branimycin: An Evolutionary Approach, Chemistry - A European Journal, 2012, 18(31), 9651-9668

Herstellungsverfahren 12

Reaktionsbedingungen

Referenz

- Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B, Chemistry - A European Journal, 2000, 6(11), 1987-2001

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 0 - 5 °C

1.2 0 - 5 °C; 18 h, rt

1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt

1.2 0 - 5 °C; 18 h, rt

1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt

Referenz

- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as inhibitors of MAPK/ERK (MEK) kinase useful for treating proliferative disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

Referenz

- Synthesis of 4-β-amino-saccharidoid side chain-4-deoxy-4'-demethylpodophyllotoxin derivatives and their antineoplastic activity, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt

1.2 Reagents: Sodium carbonate ; 2 h, rt

1.2 Reagents: Sodium carbonate ; 2 h, rt

Referenz

- Process for preparation of (S)-glycerin aldehyde derivative, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide

Referenz

- Synthesis of a Functionalized 7,6-Bicyclic Spiroimine Ring Fragment of the Spirolides, Organic Letters, 2010, 12(22), 5226-5229

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 24 h, 0 °C → rt

1.2 Reagents: Potassium carbonate ; 24 h, rt

1.2 Reagents: Potassium carbonate ; 24 h, rt

Referenz

- Ruthenium-Catalyzed Asymmetric N-Demethylative Rearrangement of Isoxazolidines and Its Application in the Asymmetric Total Syntheses of (-)-(1R,3S)-HPA-12 and (+)-(1S,3R)-HPA-12, Organic Letters, 2014, 16(24), 6512-6514

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 10 °C → rt; 24 h, rt

1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt

1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt

Referenz

- Total Synthesis of Brevenal, Journal of the American Chemical Society, 2011, 133(9), 3208-3216

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, rt

1.2 Reagents: Sodium carbonate ; 1 h, rt

1.2 Reagents: Sodium carbonate ; 1 h, rt

Referenz

- Fused heterocyclic derivatives, their preparation method and application for treating HBV diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Solvents: Dimethylformamide

Referenz

- Microwave-induced synthesis of enantiopure β-lactams from L-glyceraldehyde, Journal of the Indian Chemical Society, 2018, 95(11), 1393-1395

5,6-O-Isopropylidene-L-gulono-1,4-lactone Raw materials

- N-Hydroxyphthalimide

- L-Gulono-1,4-lactone

- L-Glucono-1,4-lactone

- 2-Methoxypropene

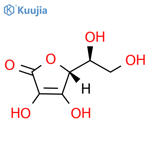

- L-Ascorbic acid

- 2,2-Dimethoxypropane

5,6-O-Isopropylidene-L-gulono-1,4-lactone Preparation Products

5,6-O-Isopropylidene-L-gulono-1,4-lactone Verwandte Literatur

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

3. Book reviews

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone) Verwandte Produkte

- 27304-20-7(D-Ribonolactone 2,3-Cyclohexyl Ketal)

- 29514-28-1(1,2-O-Isopropylidene-b-L-idofuranurono-6,3-lactone)

- 915873-63-1(4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine)

- 1156152-73-6([(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-acetic acid)

- 1211307-72-0(4-(2,2,2-Trifluoroethoxy)phenylmethanamine Hydrochloride)

- 1806050-21-4(2-(Difluoromethyl)-5-hydroxypyridine-4-acetonitrile)

- 2228533-76-2(1,1-difluoro-3-(1-methylpiperidin-4-yl)propan-2-amine)

- 1339451-29-4(3-(2,3-difluorophenyl)prop-2-yn-1-ol)

- 1105218-89-0(7-chloro-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one)

- 1499031-86-5(Thiazole, 2-[[1-(chloromethyl)cyclopropyl]methyl]-4-methyl-)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:94697-68-4)5,6-O-Isopropylidene-L-gulono-1,4-lactone

Reinheit:99%

Menge:5g

Preis ($):341.0